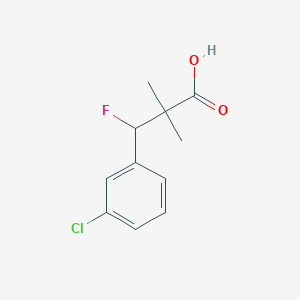
3-(3-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid is an organic compound that features a chlorophenyl group, a fluorine atom, and a dimethylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid typically involves the introduction of the chlorophenyl and fluoro groups onto a propanoic acid backbone. One common method involves the reaction of 3-chlorobenzoyl chloride with 3-fluoro-2,2-dimethylpropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid
- 3-(3-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid
- 3-(3-Chlorophenyl)-3-methyl-2,2-dimethylpropanoic acid
Uniqueness
3-(3-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid is unique due to the presence of both a chlorophenyl and a fluoro group, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Biological Activity
3-(3-Chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid is a fluorinated organic compound that has drawn interest due to its potential biological activity. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C₁₄H₁₄ClF and has a molecular weight of approximately 250.72 g/mol. The presence of both chlorine and fluorine atoms in the structure significantly influences its chemical reactivity and biological interactions.
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₁₄H₁₄ClF |
| Molecular Weight | 250.72 g/mol |
| Functional Groups | Chlorine (Cl), Fluorine (F) |
| Lipophilicity | High due to halogen substituents |
The fluorine atom enhances the compound's lipophilicity, which can improve its permeability across biological membranes, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The fluorinated aromatic system can enhance metabolic stability and bioavailability, which are crucial for therapeutic efficacy.
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : The unique electronic properties imparted by the halogen atoms can enhance binding affinity to certain receptors, potentially leading to novel therapeutic applications.
Case Study: Related Compounds
Research has shown that compounds with similar structures often exhibit significant biological activities:
- Fluorinated Compounds : Studies indicate that the introduction of fluorine in drug design can enhance potency and selectivity. For example, trifluoromethyl groups have been shown to increase the inhibitory potency against various enzymes by several folds compared to their non-fluorinated counterparts .
- Chlorinated Analogues : Compounds with chlorine substituents also demonstrate varying degrees of biological activity. For instance, chlorophenyl derivatives have been studied for their effects on neurotransmitter uptake inhibition .
Summary of Biological Activity Data
Properties
Molecular Formula |
C11H12ClFO2 |
|---|---|
Molecular Weight |
230.66 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-3-fluoro-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12ClFO2/c1-11(2,10(14)15)9(13)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3,(H,14,15) |
InChI Key |
UUBZJDLGMHBCHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC(=CC=C1)Cl)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















